Perfluoro-2,9-dimethyldecane

Beschreibung

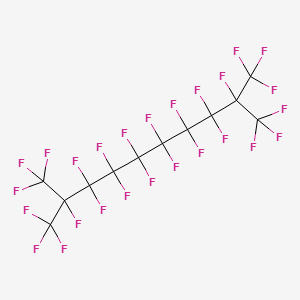

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103188-55-2 |

|---|---|

Molekularformel |

C12F26 |

Molekulargewicht |

638.09 g/mol |

IUPAC-Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-icosafluoro-2,9-bis(trifluoromethyl)decane |

InChI |

InChI=1S/C12F26/c13-1(9(27,28)29,10(30,31)32)3(15,16)5(19,20)7(23,24)8(25,26)6(21,22)4(17,18)2(14,11(33,34)35)12(36,37)38 |

InChI-Schlüssel |

QXTVEUMPQVYRDN-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Investigations of Perfluoro 2,9 Dimethyldecane

Established and Emerging Synthetic Pathways for Perfluorinated Branched Alkanes

The synthesis of perfluoroalkanes has historically relied on a few robust but often aggressive methods capable of replacing all C-H bonds with C-F bonds. researchgate.net These established techniques are generally not selective and often yield a mixture of isomers, including linear and branched structures.

Established Pathways:

Electrochemical Fluorination (ECF): The Simons Electrochemical Fluorination process is a cornerstone of commercial perfluorinated compound production. rsc.org In this method, a hydrocarbon or partially fluorinated precursor is dissolved in anhydrous hydrogen fluoride (B91410) and subjected to electrolysis at a low voltage. The process generates a mixture of perfluorinated products, including various isomers and fragmentation products. For the synthesis of compounds like Perfluoro-2,9-dimethyldecane, the corresponding hydrocarbon, 2,9-dimethyldecane (B86642), would serve as the starting material. A significant characteristic of ECF is that it can produce a mixture of linear and branched perfluorinated chains, typically in a ratio of 70-80% linear to 20-30% branched, depending on process control. rsc.org

The Fowler Process: This method utilizes high-valency metal fluorides, most notably cobalt(III) fluoride (CoF₃), as fluorinating agents. researchgate.net The hydrocarbon precursor is passed in the vapor phase over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, releasing fluorine to replace the hydrogen atoms on the alkane. The spent CoF₂ can be regenerated by passing elemental fluorine over it. This process is generally milder than direct fluorination and can reduce the extent of C-C bond cleavage, making it suitable for producing perfluorinated versions of complex hydrocarbons. researchgate.net

Emerging Pathways: Modern synthetic chemistry is exploring more controlled and selective methods for creating fluorinated molecules. While often focused on introducing specific functional groups rather than exhaustive perfluorination, these principles are influencing the field.

Building Block Approaches: This strategy involves the coupling of smaller, pre-fluorinated synthons to construct larger molecules. This can offer greater control over the final structure compared to exhaustive fluorination. Methods include radical additions of perfluoroalkyl iodides to alkenes and palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

Photocatalysis: Visible-light-induced reactions using photocatalysts like eosin (B541160) Y or tri(9-anthryl)borane can generate perfluoroalkyl radicals from precursors like perfluoroalkyl iodides. organic-chemistry.org These radicals can then be used in various addition and coupling reactions to build complex perfluorinated structures. organic-chemistry.org

Fluorination Techniques for Hydrocarbon Precursors to this compound

The direct conversion of the hydrocarbon precursor, 2,9-dimethyldecane, to this compound involves replacing 26 hydrogen atoms with fluorine atoms. This transformation requires powerful fluorination techniques.

Direct Fluorination with Elemental Fluorine: This is the most direct method but also the most challenging to control due to the extreme reactivity of elemental fluorine (F₂), which often leads to fragmentation of the carbon skeleton. The reaction is highly exothermic. To mitigate this, the process is typically carried out in the gas phase using a large excess of an inert gas like nitrogen and at controlled temperatures. google.com A patent describes a method for purifying perfluoroalkane mixtures containing residual polyfluorinated (hydrogen-containing) alkanes by reacting them with elemental fluorine at elevated pressures (4 to 12 bar) and temperatures (75° to 120° C). google.com This same principle can be applied to the exhaustive fluorination of the hydrocarbon precursor.

Metal Fluoride Fluorination (Fowler Process): As mentioned, using cobalt(III) fluoride is a more controlled method for the perfluorination of volatile hydrocarbons. researchgate.net The 2,9-dimethyldecane vapor would be passed through a reactor containing heated CoF₃. The reaction proceeds on the surface of the metal fluoride. Other high-valency metal fluorides such as AgF₂, MnF₃, and CeF₄ can also be used.

Below is a table summarizing the primary techniques for the perfluorination of a hydrocarbon precursor like 2,9-dimethyldecane.

| Technique | Fluorinating Agent | Phase | Typical Conditions | Advantages | Disadvantages |

| Direct Fluorination | Elemental Fluorine (F₂) | Gas | Dilution with inert gas (N₂), controlled temperature, elevated pressure | Direct conversion, high fluorine efficiency | Highly exothermic, difficult to control, risk of C-C bond cleavage |

| Fowler Process | Cobalt(III) Fluoride (CoF₃) | Gas/Solid | Vaporized hydrocarbon over heated CoF₃ bed (150-300°C) | More controlled than direct F₂, less fragmentation, reagent can be regenerated | Requires high temperatures, solid handling, batch or semi-batch process |

| Electrochemical Fluorination (ECF) | Anhydrous HF (electrolyte) | Liquid | Electrolysis at low voltage (~5-6 V) in HF | Can be run continuously, applicable to a wide range of precursors | Produces complex mixtures of isomers and fragments, low yield of specific isomers |

Reaction Mechanisms in the Formation of Perfluorinated Decane (B31447) Structures

The mechanisms underlying perfluorination are predominantly radical in nature, which explains the frequent formation of isomeric mixtures and fragmentation byproducts.

Direct Fluorination Mechanism: The reaction of an alkane with elemental fluorine proceeds via a free-radical chain reaction.

Initiation: The F-F bond is cleaved by heat or UV light to form fluorine radicals (F•).

Propagation: A fluorine radical abstracts a hydrogen atom from the alkane (R-H) to form H-F and an alkyl radical (R•). This alkyl radical then reacts with another F₂ molecule to form the monofluorinated product (R-F) and a new fluorine radical, which continues the chain. This process repeats until all hydrogen atoms are substituted.

Termination: Radicals combine to terminate the chains. The high energy of these radical reactions can easily cause C-C bond scission, leading to smaller perfluorinated byproducts.

Electrochemical Fluorination Mechanism: The Simons process is also understood to involve radical intermediates. researchgate.net The organic substrate is dissolved in liquid hydrogen fluoride, which does not conduct electricity on its own. A conductive salt is added, and upon application of a current, the organic molecule is oxidized at the nickel anode. This generates radical cations that react with fluoride ions from the electrolyte. The process continues on the anode surface until all C-H bonds are replaced by C-F bonds. The radical nature of the intermediates can lead to skeletal rearrangements, which contributes to the formation of branched isomers even when starting with a linear alkane. rsc.org

Derivatization Strategies for this compound and Related Perfluorinated Chains

Perfluoroalkanes like this compound are exceptionally inert due to the strength of the C-F bond and the effective shielding of the carbon backbone by the fluorine atoms. researchgate.net Consequently, direct derivatization of the perfluorinated alkane chain is extremely difficult and not a common strategy.

However, derivatization is a key strategy for related perfluorinated compounds that possess a functional group, which are often synthesized via similar methods like ECF. For instance, the ECF of a carboxylic acid like dodecanoic acid would yield perfluorododecanoic acid alongside other products. These functionalized perfluorinated chains can be readily derivatized for analysis or further synthesis.

Common derivatization strategies for perfluorinated carboxylic acids (PFCAs), a related class of compounds, include:

Esterification: PFCAs can be converted to more volatile esters for analysis by gas chromatography (GC). nih.gov This can be achieved by reacting the PFCA with an alcohol (e.g., methanol, isopropanol) under acidic catalysis. nih.gov Another method involves using diazomethane (B1218177) or diphenyl diazomethane, although the former is highly toxic and explosive. nih.govnih.gov

Amidation: The carboxyl group of a PFCA can be converted into an amide. For example, reaction with 2,4-difluoroaniline (B146603) in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC) yields the corresponding anilide derivative. nih.gov

Reduction: The functional group of a perfluorinated acid or ester can be reduced to an alcohol, which can then undergo further reactions typical of alcohols.

These strategies highlight that functionalization is typically introduced in the precursor before fluorination or is a result of the fluorination process itself (e.g., ECF of a functionalized precursor), rather than by direct modification of an inert perfluoroalkane chain.

Catalytic Approaches in Perfluorinated Compound Synthesis

Catalysis plays a crucial role in modern organofluorine chemistry, offering pathways to greater efficiency and selectivity.

Fluorination Catalysis: While direct fluorination is often uncatalyzed, certain materials can influence the reaction. The use of metal fluorides like CoF₃ in the Fowler process can be seen as a stoichiometric process, but the regeneration cycle makes it catalytically relevant. researchgate.net Patents have also described reacting polyfluoroalkanes with elemental fluorine in the presence of NaF or KF, which act as hydrogen fluoride (HF) scavengers, driving the reaction to completion. google.com

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for forming C-C bonds and have been applied to the synthesis of complex perfluoroalkylated aromatic compounds. nih.gov For instance, a Pd-catalyzed [4 + 2] cross-benzannulation reaction provides an efficient route to densely substituted perfluoroalkylated benzene (B151609) derivatives. nih.gov While not a direct route to saturated alkanes, these methods are vital for constructing complex molecules that contain perfluorinated chains.

Dual Concurrent Catalysis: A strategy using a single alkali metal salt, such as cesium iodide (CsI), can be used to simultaneously activate both a poorly reactive nucleophile (like a perfluoroalkoxide) and an electrophile (like an alkyl halide). rsc.org This dual activation enables the cost-effective formation of perfluoroalkoxylated compounds. rsc.org

Photocatalysis: As an emerging field, visible-light photocatalysis enables the generation of perfluoroalkyl radicals under mild conditions. organic-chemistry.org This allows for various transformations, including the perfluoroalkylation of alkenes and arenes, providing a powerful tool for incorporating perfluorinated chains into organic molecules. organic-chemistry.org

Advanced Analytical Characterization Techniques for Perfluoro 2,9 Dimethyldecane

Chromatographic Separation Sciences for Perfluorinated Decanes

Chromatography is a cornerstone for the analysis of complex mixtures containing perfluorinated compounds. The choice between gas and liquid chromatography is primarily governed by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) Methodologies for Volatile Perfluorinated Compounds

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Given that Perfluoro-2,9-dimethyldecane is a volatile perfluorinated compound, GC-based methods are well-suited for its characterization. The high efficiency of GC separations allows for the resolution of complex isomers, which is particularly relevant for branched perfluorinated alkanes. nih.gov

Key components of GC methodologies for such compounds include specialized capillary columns, often with non-polar stationary phases, which facilitate the elution of the highly fluorinated analytes. Detection is a critical aspect of the analysis; while flame ionization detectors (FID) can be used, the high electronegativity of fluorine atoms makes Electron Capture Detectors (ECD) particularly sensitive for perfluorinated compounds. nih.gov

| Parameter | Typical Specification for Volatile Perfluorinated Compounds |

|---|---|

| Stationary Phase | Non-polar (e.g., dimethylpolysiloxane, 5% phenyl-methylpolysiloxane) |

| Column Type | Capillary Column |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient, e.g., initial hold at 50 °C, ramp to 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

Liquid Chromatography (LC) Approaches for Perfluorinated Substances

While GC is suitable for volatile perfluorocarbons, liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most commonly employed analytical method for the broader class of per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov For neutral, non-polar compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) would be the approach of choice.

The separation mechanism in reversed-phase LC relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. For highly fluorinated, non-ionic compounds, specialized fluorous stationary phases can offer enhanced retention and selectivity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

| Parameter | Typical Specification for Perfluorinated Substances |

|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, C8) or Fluorous Phases |

| Column Type | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | Mass Spectrometry (MS/MS) |

Hyphenated Chromatographic-Spectrometric Techniques for this compound Elucidation

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the unambiguous identification of compounds in complex matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for volatile compounds like this compound. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile perfluorinated substances, LC-MS/MS is the reference method. nih.govnih.gov After LC separation, the compound is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing a high degree of certainty in structural confirmation. nih.govmdpi.com

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy, with Emphasis on 19F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for de novo structure determination. nih.gov For fluorinated molecules, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net

The ¹⁹F NMR spectrum of this compound would provide a wealth of structural information. thermofisher.com Key advantages of ¹⁹F NMR include its vast chemical shift range (ca. 700 ppm), which minimizes the likelihood of signal overlap, and the prevalence of through-bond J-coupling between fluorine atoms. azom.com

For this compound, one would expect distinct signals for the CF₃, CF₂, and CF groups based on their unique chemical environments.

The four equivalent CF₃ groups (two at C1 and two at C10, based on the IUPAC name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-icosafluoro-2,9-bis(trifluoromethyl)decane) would likely produce a complex, overlapping signal. uni.lu

The CF groups at the C2 and C9 branch points would have a distinct chemical shift.

The multiple, non-equivalent CF₂ groups along the decane (B31447) backbone would each produce a separate signal.

The splitting patterns (multiplicity) of these signals, caused by ¹⁹F-¹⁹F spin-spin coupling, would be crucial for confirming the connectivity of the carbon skeleton and the precise location of the methyl groups.

| Structural Unit in this compound | Expected ¹⁹F NMR Signal Characteristics |

|---|---|

| -CF₃ (Trifluoromethyl groups) | Distinct chemical shifts, likely multiplets due to coupling with adjacent CF and CF₂ groups. |

| -CF₂- (Methylene groups) | Multiple distinct signals for each non-equivalent CF₂ group, complex multiplets. |

| -CF- (Methine groups at branch points) | Unique chemical shift, highly complex multiplet due to coupling with multiple neighboring fluorine atoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, Including High-Resolution MS

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). nih.govunimi.it This allows for the determination of the elemental formula of the molecular ion, confirming the C₁₂F₂₆ composition of this compound. nih.gov

Under typical ionization conditions (e.g., electron ionization), the molecular ion (C₁₂F₂₆⁺˙) will undergo fragmentation. The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at the branched carbon positions. Common fragments would include the loss of CF₃ groups and cleavage along the carbon backbone, resulting in a series of smaller perfluoroalkyl ions. Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov

| Adduct | Predicted m/z |

|---|---|

| [M]+ | 637.9580 |

| [M+H]+ | 638.9658 |

| [M+Na]+ | 660.9477 |

| [M-H]- | 636.9512 |

Vibrational Spectroscopy (Infrared and Raman) Applications

Infrared (IR) Spectroscopy: The IR spectra of perfluoroalkanes are typically dominated by strong absorption bands corresponding to C-F stretching vibrations. The symmetric stretching (νsCF2) mode in linear perfluoro-n-alkanes (C12-C16) gives rise to a prominent peak around 1155 cm⁻¹. nih.gov This region is often accompanied by several smaller satellite peaks that are sensitive to the chain length and conformation of the molecule. nih.gov For this compound, similar strong absorptions are expected, with potential shifts and additional complexities in the satellite peaks due to the methyl branching. The presence of CF3 groups at the branches would also introduce characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For linear perfluoro-n-alkanes, the symmetric CF2 stretching mode is also Raman active, with a main peak observed around 734 cm⁻¹. nih.gov As with IR spectroscopy, satellite peaks that are responsive to the molecular structure are also present. nih.gov Raman spectroscopy can be particularly useful for analyzing the carbon-carbon backbone vibrations, which are often weak in the IR spectra of perfluorinated compounds.

The application of vibrational spectroscopy to this compound would enable the confirmation of its functional groups and provide insights into its conformational properties.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (from linear perfluoroalkanes) | Spectroscopic Technique |

| Symmetric CF₂ Stretch (νsCF₂) | 1155 | Infrared |

| Symmetric CF₂ Stretch (νsCF₂) | 734 | Raman |

Novel Analytical Modalities and Computational Support for Characterization

Recent advancements in analytical instrumentation and computational methods have significantly enhanced the capabilities for characterizing complex molecules like this compound. These novel approaches provide additional dimensions of information beyond traditional techniques.

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional layer of separation, enabling the differentiation of isomers that are indistinguishable by mass spectrometry alone. A key parameter derived from IMS measurements is the collision cross section (CCS), which is a measure of the ion's rotational average projected area.

For this compound, predicted CCS values have been calculated for various adducts using computational methods. uni.lu These values, presented in the table below, can be used as a reference for identifying this specific branched isomer in complex mixtures, provided that high-resolution IMS is employed. The ability to separate and identify branched PFAS isomers is crucial, as their environmental fate and toxicity can differ from their linear counterparts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 638.96578 | 185.0 |

| [M+Na]⁺ | 660.94772 | 189.1 |

| [M-H]⁻ | 636.95122 | 194.9 |

| [M+NH₄]⁺ | 655.99232 | 196.0 |

| [M+K]⁺ | 676.92166 | 202.1 |

| [M+H-H₂O]⁺ | 620.95576 | 172.4 |

| [M+HCOO]⁻ | 682.95670 | 203.8 |

| [M+CH₃COO]⁻ | 696.97235 | 254.8 |

| [M+Na-2H]⁻ | 658.93317 | 187.5 |

| [M]⁺ | 637.95795 | 182.8 |

| [M]⁻ | 637.95905 | 182.8 |

Data sourced from PubChem. uni.lu

The accurate quantification of any chemical compound relies on the availability of high-purity analytical reference standards. For emerging contaminants like branched PFAS, the development and accessibility of these standards are critical for reliable environmental and biological monitoring. diva-portal.org

Currently, there is a recognized need for a wider range of certified reference standards for branched perfluoroalkyl compounds. greyhoundchrom.comwell-labs.com While some branched isomers of perfluoroalkyl carboxylic acids and perfluoroalkanesulfonates have been synthesized and are commercially available, a specific certified reference standard for this compound does not appear to be readily available.

Environmental Behavior and Transport Phenomena of Perfluoro 2,9 Dimethyldecane

Environmental Persistence and Degradation Pathways in Abiotic Compartments

Perfluoroalkanes, including Perfluoro-2,9-dimethyldecane, are recognized for their exceptional environmental persistence. This stability is attributed to the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. Consequently, these compounds are highly resistant to abiotic degradation pathways that typically break down other organic pollutants, such as hydrolysis, photolysis, and thermal degradation under normal environmental conditions. nih.govnih.gov

While most PFAS are resistant to microbial degradation, some polyfluoroalkyl substances can be transformed into persistent perfluoroalkyl acids (PFAAs). nih.gov However, for a fully fluorinated compound like this compound, such biotic transformation pathways are not relevant. The molecule lacks functional groups that are susceptible to enzymatic attack, and the C-F bonds are not readily cleaved by microorganisms. nih.gov

Some studies have suggested that branched PFAS isomers may be more susceptible to certain degradation processes than their linear counterparts, although much of this research has focused on compounds with functional groups like PFOA and PFOS. uib.no For perfluoroalkanes, reductive defluorination has been noted as a potential, albeit rare, degradation mechanism under specific anaerobic conditions. nih.gov However, significant mineralization of perfluoroalkanes in abiotic environmental compartments is generally considered negligible, leading to their classification as "forever chemicals."

Bioaccumulation Dynamics within Environmental Systems

The bioaccumulation potential of PFAS is a significant environmental concern. For perfluoroalkanes, this potential generally increases with the length of the carbon chain. Long-chain PFAS, such as a C12 compound like this compound, are known to bioaccumulate. acs.orgnih.gov Unlike conventional persistent organic pollutants that accumulate in fatty tissues, long-chain PFAS tend to bind to proteins and accumulate in protein-rich tissues such as the liver, blood serum, and kidneys. acs.org

The branched structure of this compound plays a crucial role in its bioaccumulation dynamics. Studies comparing linear and branched isomers of other PFAS, like PFOS, have shown that linear isomers are often more bioaccumulative in biota. nih.gov Branched isomers may be eliminated from organisms more rapidly. nih.gov However, this is not a universal rule, and the specific bioaccumulation factor (BAF) for this compound is not well-documented. Based on general trends, its BAF would be expected to be significant due to its long carbon chain, though potentially lower than that of linear perfluorododecane (B1585585).

The table below summarizes the general bioaccumulation characteristics observed for long-chain and branched PFAS, which are relevant for assessing this compound.

| Compound Characteristic | General Bioaccumulation Behavior | Primary Accumulation Sites |

|---|---|---|

| Long-Chain (≥C8) | Higher bioaccumulation potential. nih.gov | Liver, Blood, Kidney acs.org |

| Branched Isomers | Often lower bioaccumulation and faster elimination than linear isomers. nih.gov | Similar to linear isomers (protein-rich tissues). |

Partitioning Coefficients and Environmental Distribution Modeling

Partitioning coefficients are critical for modeling the environmental distribution of chemical compounds. These coefficients, such as the octanol-air (Koa), air-water (Kaw), and soil-water (Kd) partition coefficients, determine how a substance will distribute itself between different environmental compartments like air, water, soil, and biota. For most PFAS, including this compound, experimental data for these coefficients are scarce, and predictive models are often employed. chemrxiv.orgnih.gov Models like COSMOtherm have shown better accuracy for predicting partitioning coefficients for neutral PFAS compared to other estimation methods. nih.govresearchgate.netnih.gov

The octanol-air partition coefficient (Koa) is an indicator of a chemical's tendency to partition between organic phases (like soil organic matter and vegetation) and the atmosphere. nih.govnih.govresearchgate.net For a large, non-volatile molecule like this compound, a high Koa value is expected, suggesting it will preferentially associate with organic matter rather than remaining in the gas phase. While specific experimental values for this compound are not available, the Koa for perfluorinated compounds generally increases with the number of carbon atoms. The branching in the structure may slightly alter the Koa compared to its linear isomer, but it is still anticipated to be in a range that favors partitioning to condensed phases. scispace.com

The air-water partition coefficient (Kaw), or Henry's Law constant, describes the equilibrium between a chemical's concentration in air and water. Given the expected low vapor pressure of this compound, its Kaw value is likely to be low, indicating a preference for the aqueous phase over the gas phase. aaqr.org

The soil-water partition coefficient (Kd) is crucial for understanding the mobility of the compound in terrestrial environments. The sorption of PFAS to soil is complex and is influenced by soil properties like organic carbon content and pH, as well as the chemical's structure. Research on other branched PFAS isomers has shown they tend to be more water-soluble and less sorptive to soil and sediment compared to their linear counterparts. uib.no This suggests that this compound may have a higher potential for leaching through soil and into groundwater compared to linear perfluorododecane.

The following table summarizes the expected partitioning behavior of this compound based on its structure and data from related compounds.

| Partition Coefficient | Expected Value/Behavior for this compound | Implication for Environmental Distribution |

|---|---|---|

| Octanol-Air (Koa) | High (predicted) | Prefers partitioning to organic matter (soil, sediment, biota) over air. |

| Air-Water (Kaw) | Low (predicted) | Limited volatilization from water bodies. |

| Soil-Water (Kd) | Lower than its linear isomer (inferred). uib.no | Potentially more mobile in soil and more likely to reach groundwater. |

Long-Range Atmospheric Transport Potentials

The potential for long-range atmospheric transport of a chemical is largely dependent on its volatility and persistence in the atmosphere. While many PFAS precursors are volatile and can be transported long distances, fully fluorinated alkanes like this compound have very low vapor pressures. researchgate.netnih.govnih.gov This low volatility limits their potential for long-range transport in the gaseous phase.

However, these compounds can adsorb to atmospheric particulate matter. Transport of PFAS adsorbed on particles is a recognized pathway for their distribution to remote regions. chemrxiv.orgnih.gov Therefore, while gas-phase transport is unlikely to be significant, this compound could be transported over long distances via atmospheric particles and subsequently deposited in remote ecosystems through wet or dry deposition. researchgate.netrsc.orgnih.gov

Environmental Monitoring and Detection Strategies for Perfluorinated Decanes

The detection and quantification of specific PFAS isomers in environmental samples present an analytical challenge. The most common and effective methods for PFAS analysis involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This technique allows for the sensitive and selective detection of a wide range of PFAS, including different isomers.

For perfluorinated decanes and their isomers, specific analytical methods would require the development of appropriate chromatographic separation techniques to distinguish between the various branched and linear forms. scispace.com The availability of analytical standards for specific branched isomers, such as this compound, is often a limiting factor for accurate quantification. nih.gov Isomer-specific analysis is crucial because the different environmental behaviors and toxicities of isomers mean that simply measuring the total concentration of perfluorododecane can lead to inaccurate risk assessments. nih.gov

Future monitoring strategies will likely involve more sophisticated high-resolution mass spectrometry techniques to identify and quantify a broader range of PFAS, including specific isomers like this compound, even in the absence of certified standards. nih.gov

Theoretical and Computational Chemistry Studies on Perfluoro 2,9 Dimethyldecane

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations are fundamental in determining the intrinsic properties of a molecule. For Perfluoro-2,9-dimethyldecane, ab initio and density functional theory (DFT) methods can be employed to predict its three-dimensional structure and the distribution of electrons.

Detailed QM calculations would reveal the conformational landscape of this compound. Unlike their hydrocarbon counterparts, the rotational barriers around C-C bonds in perfluoroalkanes are influenced by the larger size and electrostatic repulsion of fluorine atoms. epfl.ch This leads to distinct conformational preferences, such as a helical backbone conformation in longer linear perfluoroalkanes. For a branched structure like this compound, QM calculations can elucidate the preferred orientations of the methyl groups and the decane (B31447) chain to minimize steric hindrance.

Table 1: Predicted Molecular Geometry Parameters for Perfluoroalkane Moieties

| Parameter | Typical Value |

| C-C Bond Length | ~1.54 Å |

| C-F Bond Length | ~1.34 Å |

| C-C-C Bond Angle | ~114-116° |

| F-C-F Bond Angle | ~107-109° |

This table presents typical values for perfluoroalkanes based on computational studies and serves as an illustrative example for the expected geometry of this compound.

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its behavior in the liquid and solid phases, as well as its interactions with other molecules. smf.mxmit.edu

The development of an accurate force field is a critical first step for reliable MD simulations. A force field is a set of parameters that describes the potential energy of a system of particles. For perfluoroalkanes, specialized force fields are necessary to accurately model the strong C-F bonds and the unique intermolecular interactions, which are weaker than those of their hydrocarbon analogs due to the low polarizability of fluorine atoms. acs.org

MD simulations can be used to calculate various properties of liquid this compound, such as its density, viscosity, and diffusion coefficient at different temperatures and pressures. rsc.orgtudelft.nl These simulations can also reveal details about the local structure of the liquid, including radial distribution functions which describe the probability of finding a neighboring molecule at a certain distance. The orientation of molecules at interfaces, such as the liquid-vapor interface, can also be investigated, with studies on linear perfluoroalkanes showing a tendency for molecules to align perpendicular to the surface. smf.mxresearchgate.net

The intermolecular interactions in perfluorinated systems are dominated by van der Waals forces. nih.gov MD simulations can quantify these interactions and help to understand the cohesive energy of the liquid. By simulating this compound in the presence of other molecules, such as water or hydrocarbons, the simulations can provide insights into its miscibility and partitioning behavior. ulisboa.pt

Prediction of Thermophysical and Transport Parameters via Computational Methods

Computational methods are invaluable for predicting the thermophysical and transport properties of compounds like this compound, especially when experimental data is unavailable. These predictions are crucial for process design and environmental fate modeling.

Thermophysical properties such as boiling point, vapor pressure, and enthalpy of vaporization can be estimated using a combination of quantum mechanical calculations and molecular dynamics simulations. acs.org For instance, the enthalpy of vaporization can be calculated from MD simulations by determining the energy difference between the liquid and gas phases. The boiling point can then be estimated from the vapor pressure at different temperatures using the Clausius-Clapeyron equation.

Transport properties, including viscosity and thermal conductivity, are also accessible through MD simulations. tudelft.nlacs.org These properties are calculated from the analysis of the fluctuations and correlations of molecular motion in the simulated system. The accuracy of these predictions is highly dependent on the quality of the force field used in the simulations. acs.org

Table 2: Computationally Predicted Thermophysical Properties for a Representative Perfluoroalkane (Perfluorodecane)

| Property | Predicted Value | Method |

| Density (at 298 K) | ~1.8 g/cm³ | MD Simulation |

| Enthalpy of Vaporization | ~50-60 kJ/mol | MD Simulation |

| Viscosity (at 298 K) | ~3-5 cP | MD Simulation |

This table provides illustrative predicted values for a linear perfluorodecane (B1679600) to indicate the expected range for this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

While perfluoroalkanes are known for their chemical inertness due to the strength of the C-F bond, understanding their potential reaction mechanisms, particularly at high temperatures, is important. Computational chemistry can be used to explore the pathways and energetics of these reactions.

The thermal decomposition of perfluoroalkanes is a key area of investigation. researchgate.netnih.gov Computational studies can identify the weakest bonds in the molecule and predict the initial steps of decomposition. For this compound, C-C bond cleavage is expected to be the primary initial step in thermal degradation, as C-C bonds are generally weaker than C-F bonds in perfluorinated systems. acs.orgnsf.gov DFT calculations can be used to determine the bond dissociation energies and the activation energies for various decomposition pathways.

Computational methods can also be used to study the reactions of this compound with other chemical species, such as radicals. These studies would involve calculating the potential energy surface for the reaction to identify transition states and intermediates. The reaction rates can then be estimated using transition state theory. While highly unreactive, understanding any potential atmospheric reactions or degradation pathways is crucial for assessing its environmental persistence.

Development of Quantitative Structure-Property Relationships (QSPRs) for Perfluorinated Decanes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.com For a class of compounds like perfluorinated decanes, QSPR models can be developed to predict a wide range of properties without the need for extensive experimental measurements or computationally intensive simulations for every new compound.

The first step in developing a QSPR model is to generate a set of molecular descriptors for a series of related compounds. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, and electronic properties. nih.gov For this compound and other perfluorinated decanes, relevant descriptors could include:

Constitutional descriptors: Molecular weight, number of fluorine atoms, number of carbon atoms.

Topological descriptors: Branching indices, connectivity indices.

Geometrical descriptors: Molecular surface area, molecular volume.

Quantum-chemical descriptors: Dipole moment, HOMO and LUMO energies, partial charges on atoms. mdpi.com

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to a specific property of interest (e.g., boiling point, viscosity, octanol-water partition coefficient). figshare.comnih.gov

The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model development. A robust QSPR model for perfluorinated decanes would allow for the rapid estimation of properties for other isomers and related compounds, aiding in the screening and assessment of these substances. figshare.com

Advanced Materials Science and Engineering Applications of Perfluoro 2,9 Dimethyldecane

Development of High-Performance Lubricants and Greases

Per- and polyfluoroalkyl substances are utilized in the automotive sector for lifetime lubrication to reduce noise and judder where different materials are in contact. mst.dk They are also employed as top coating lubricants on computer disk drives and for the lubrication of moveable parts in diagnostical and optical equipment. mst.dk The general class of PFAS, to which Perfluoro-2,9-dimethyldecane belongs, is noted for its ability to reduce friction and wear in diverse mechanical systems. mdpi.com

Engineering of Low Surface Energy Coatings and Surface Treatments

Perfluorocarbons are highly effective in creating omniphobic surfaces due to the unique properties of fluorine atoms. researchgate.net These compounds are used to reduce the surface energy of solid materials, resulting in surfaces that repel both water and oil. researchgate.net Research into related materials has shown that branched perfluorocarbon chains can be beneficial for achieving super-liquid repellent properties, sometimes leading to higher oleophobicity compared to their linear counterparts. researchgate.net This is often attributed to changes in surface morphology and roughness induced by the branched structure. researchgate.net

While direct research on this compound for coatings is not publicly documented, its molecular structure suggests it could contribute to creating low surface energy films. Such coatings are valuable in a variety of applications, from anti-fouling surfaces to protective layers on sensitive equipment.

Integration into Electronic Components and Dielectric Materials

Fluorinated compounds are often used in the electronics industry for their dielectric properties and chemical stability. This compound is listed as a declarable substance by electronics component manufacturers, indicating its potential presence in these products. nxp.com The low polarizability of the carbon-fluorine bond contributes to low dielectric constants, which is a critical requirement for insulating materials in high-frequency electronic applications to minimize signal loss and cross-talk.

The integration of fluorinated moieties into polymers is a known strategy to lower the dielectric constant. While the specific use of this compound as a dielectric fluid or additive is not detailed in available literature, its properties align with the requirements for materials used in advanced electronic packaging and components.

Functionalization and Incorporation into Polymeric Systems

The incorporation of perfluorinated moieties into polymer structures can significantly enhance material properties. The branched nature of this compound could offer unique advantages in the design of novel fluorinated polymers.

Synthesis of Fluorine-Containing Polymers with Perfluorinated Decane (B31447) Moieties

While specific synthesis routes involving this compound are not documented, general methodologies exist for creating polymers with fluorinated side chains. For instance, polyesters with branched fluorine-containing side chains have been synthesized by capping a functional group of an anhydride with a perfluoroalkanol and then incorporating it into a polyester backbone via copolycondensation. bit.edu.cn This approach suggests that, if functionalized, this compound could be incorporated as a side chain into various polymer backbones. The introduction of such branched, fluorinated moieties is a strategy to control polymer solubility and modify surface properties. researchgate.net

Exploration of Enhanced Material Properties Through this compound Integration

The integration of branched perfluoroalkane segments into polymers can lead to a range of enhanced material properties. Studies on related structures have shown that the incorporation of fluorinated groups can increase the glass transition temperature and thermal stability of polyesters. bit.edu.cn Furthermore, the tensile strength of polymer films can be increased, while the elongation at break may decrease. bit.edu.cn The presence of these fluorinated moieties also imparts significant hydrophobicity and oleophobicity to the material's surface. bit.edu.cn It is plausible that the integration of this compound into polymeric systems could yield similar enhancements, leading to materials with a valuable combination of thermal stability, mechanical strength, and surface repellency.

Interactive Data Table: Potential Properties of this compound in Advanced Materials

| Application Area | Potential Role of this compound | Anticipated Enhancement of Material Properties |

| High-Performance Lubricants | Base oil or additive | Improved thermal stability, chemical inertness, and wear resistance. |

| Low Surface Energy Coatings | Surface modifying agent | Creation of hydrophobic and oleophobic surfaces. |

| Electronic Components | Dielectric fluid or insulating material | Low dielectric constant, high dielectric strength, and thermal stability. |

| Polymeric Systems | Monomer or side-chain moiety | Increased thermal stability, enhanced mechanical properties, and low surface energy. |

Emerging Research Areas and Future Perspectives for Perfluoro 2,9 Dimethyldecane

Innovations in Sustainable Synthesis and Green Chemistry for Perfluorinated Compounds

The synthesis of perfluorinated compounds, including branched alkanes like Perfluoro-2,9-dimethyldecane, has traditionally relied on methods such as electrochemical fluorination (ECF). rsc.org However, these processes are often energy-intensive and can result in a complex mixture of isomers and byproducts. rsc.org The principles of green chemistry are now guiding the development of more sustainable and selective synthetic routes.

Modern methodologies are shifting towards more efficient organometallic, photochemical, and electrochemical strategies. nih.gov These approaches often utilize milder reaction conditions and readily available starting materials, aiming to improve yield and reduce waste. rsc.org For instance, new catalytic systems are being explored to achieve selective C-F bond formation, which could allow for the precise synthesis of specific isomers like this compound, avoiding the isomeric mixtures typical of ECF. rsc.org The development of fluorine-free alternatives, designed to mimic the properties of PFCs without their persistence, also represents a key area of green chemistry research. scitechdaily.comrjleegroup.com

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Traditional method involving passing an electric current through an organic feedstock in liquid hydrogen fluoride (B91410). clu-in.org | Can produce fully fluorinated molecules. | Low yields, high energy consumption, produces numerous undesired side-products and isomeric mixtures. rsc.orgrsc.org |

| Organometallic Reactions | Utilizes metal catalysts (e.g., molybdenum complexes) to facilitate perfluoroalkylation. rsc.org | Higher selectivity, milder conditions, can tolerate various functional groups. rsc.org | Catalyst cost and removal, potential for metal contamination. |

| Photochemical Strategies | Uses light to initiate C-F bond formation or perfluoroalkylation. | Often proceeds at ambient temperature, high degree of control. nih.gov | Requires specialized equipment, potential for side reactions. |

| Supercritical Water Oxidation | A destruction method using water in a supercritical state (high temperature and pressure) to break down PFAS. whqr.org | Effective for destroying PFAS, produces clean water and mineral salts. whqr.org | High initial capital cost for equipment. |

Advancements in In Situ and Operando Characterization Techniques

A fundamental understanding of the behavior of this compound in various environments and processes requires advanced analytical techniques. In situ and operando characterization methods are paramount, as they allow researchers to observe molecular transformations and interactions in real-time under relevant conditions. mdpi.com

In situ refers to measurements performed in the actual reaction environment, while operando techniques simultaneously measure the catalytic activity or reaction products, providing a direct link between a material's properties and its function. reddit.comnih.gov For studying perfluorinated compounds, these techniques could include:

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These can be applied in situ to probe the electronic states of atoms and the local coordination environment, offering insights into how a molecule like this compound interacts with catalytic surfaces during a degradation process. mdpi.com

Scanning Probe Microscopy (SPM): Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize surfaces at the atomic level, revealing how these molecules adsorb onto and modify materials used for remediation. mdpi.com

Vibrational Spectroscopy (Raman and IR): These methods can track changes in chemical bonds in real-time, identifying intermediate species formed during the synthesis or degradation of perfluorinated compounds. nih.gov

Applying these techniques could elucidate the mechanisms of thermal decomposition of this compound or its interaction with sorbent materials, paving the way for more efficient remediation technologies.

Novel Environmental Remediation Strategies for Perfluorinated Decanes

The chemical stability of perfluorinated decanes, stemming from the strength of the carbon-fluorine bond, makes their remediation from contaminated soil and water exceptionally challenging. nih.govnih.gov Research is focused on developing destructive technologies that can break these bonds, as traditional methods often involve merely sequestering the contaminants.

Emerging remediation strategies applicable to long-chain perfluorinated alkanes include:

Reductive Defluorination: This approach uses reducing agents to break the C-F bonds. Mechanochemistry, which involves milling the contaminated material with reagents, has shown potential for the reductive decomposition of PFAS. nih.gov

Electrochemical Oxidation: Using specialized anodes, such as boron-doped diamond, this technique can effectively mineralize PFAS in water, breaking them down into fluoride ions and carbon dioxide. mdpi.com

Hydrothermal Liquefaction: This process uses high temperature and pressure to degrade PFAS in wet waste, such as sewage sludge, showing high efficiency for degrading perfluoroalkyl acids. nih.gov

Microbial Defluorination: A green and sustainable approach, researchers are investigating microorganisms and enzymes capable of cleaving C-F bonds under mild conditions, offering a potentially low-energy alternative to conventional methods. researchgate.net

| Strategy | Mechanism | Applicability | Status |

|---|---|---|---|

| Immobilization | Adsorption onto materials like activated carbon to prevent migration. nih.gov | Soil and water | Established, but non-destructive |

| Thermal Treatment (Incineration) | High-temperature destruction of the C-F bond. mdpi.com | Concentrated waste, contaminated soils | In use, but energy-intensive with potential for harmful byproducts. digitellinc.com |

| Electrochemical Oxidation | Uses an electric current and specialized electrodes to break down PFAS. mdpi.com | Contaminated water | Promising, under development |

| Reductive Defluorination | Chemical reduction to cleave C-F bonds. nih.gov | Soil and water | Research and development phase |

| Microbial Degradation | Use of microorganisms or enzymes to break down PFAS. researchgate.net | Soil and water | Emerging, research phase |

Interdisciplinary Research at the Interface of Fluorine Chemistry, Materials Science, and Environmental Engineering

Addressing the challenges associated with this compound and other PFCs requires a concerted effort across multiple scientific disciplines. gcande.org The convergence of fluorine chemistry, materials science, and environmental engineering is creating a synergistic approach to developing holistic and sustainable solutions.

Fluorine Chemistry: Provides the fundamental knowledge of C-F bond properties and reactivity, which is essential for designing novel synthesis and degradation pathways. nih.gov Chemists are working to create new molecules with the desired properties of PFCs but with built-in "weak sites" that allow for controlled degradation.

Materials Science: Focuses on the development of novel materials for both capture and destruction. This includes creating highly selective sorbents for removing PFCs from water, such as modified mesoporous carbons and metal-organic frameworks (MOFs), and designing efficient catalysts for degradation processes. digitellinc.com

Environmental Engineering: This field applies the fundamental discoveries from chemistry and materials science to create practical, scalable, and cost-effective remediation technologies. digitellinc.com Engineers design reactor systems for electrochemical oxidation, optimize conditions for microbial degradation in bioreactors, and develop models to predict the fate and transport of compounds like this compound in the environment.

This interdisciplinary collaboration is crucial for moving from laboratory-scale discoveries to real-world environmental solutions, ensuring the long-term sustainability of industrial processes and the protection of ecosystems. gcande.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.